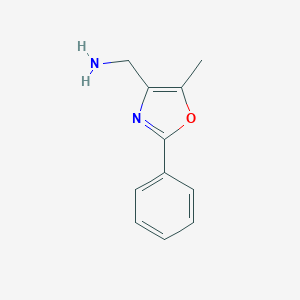

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine

Description

Properties

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKZZMAVLLJSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575771 | |

| Record name | 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132451-28-6 | |

| Record name | 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Robinson-Gabriel Synthesis with β-Ketoamide Precursors

β-Ketoamides, such as N-acetylacetoacetamide, react with phenylacetic acid derivatives under dehydrating conditions to form the oxazole ring. Phosphorus oxychloride (POCl₃) catalyzes cyclization at 80–100°C, yielding the 5-methyl-2-phenyloxazole intermediate. Substituting the acetyl group with a hydroxymethyl moiety at the 4-position enables subsequent amination.

Optimization Insights :

-

Solvent Selection : Dichloromethane (DCM) improves reaction homogeneity, while toluene enhances thermal stability.

-

Catalyst Loading : 1.2 eq of POCl₃ maximizes cyclization efficiency without side-product formation.

-

Yield : 78–82% for the oxazole intermediate.

Functional Group Interconversion at the 4-Position

Introducing the methylamine group at the 4-position of the oxazole ring requires precise functional group manipulation. Two primary strategies dominate: nucleophilic substitution of halides and reduction of nitriles/amides.

Nucleophilic Substitution of 4-Bromomethyl Intermediates

Bromination of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol using PBr₃ in tetrahydrofuran (THF) produces the 4-bromomethyl derivative. Subsequent reaction with aqueous ammonia (25% w/w) at 60°C for 12 hours yields the target amine.

Reaction Conditions :

-

Molar Ratio : 1:3 (bromomethyl intermediate : NH₃)

-

Solvent : Ethanol/water (4:1 v/v)

-

Yield : 65–70%

Limitations :

-

Competing elimination reactions reduce efficiency at temperatures >70°C.

-

Requires rigorous exclusion of moisture to prevent hydrolysis.

Reduction of 4-Cyanomethyl Derivatives

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile undergoes catalytic hydrogenation using Raney nickel (H₂, 50 psi) in methanol, achieving full conversion to the primary amine. Alternatively, lithium aluminum hydride (LiAlH₄) in dry ether reduces the nitrile to the amine at −10°C.

Comparative Performance :

| Reducing Agent | Temperature | Time (h) | Yield |

|---|---|---|---|

| Raney Ni/H₂ | 25°C | 6 | 88% |

| LiAlH₄ | −10°C | 2 | 92% |

Safety Note : LiAlH₄ reactions require anhydrous conditions and careful quenching to prevent exothermic decomposition.

Reductive Amination of Oxazole-4-Carbaldehydes

Oxazole-4-carbaldehydes, synthesized via oxidation of 4-hydroxymethyl precursors, engage in reductive amination with methylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) facilitates imine formation and reduction.

Protocol :

-

React (5-Methyl-2-phenyl-1,3-oxazol-4-yl)carbaldehyde (1 eq) with methylamine hydrochloride (2 eq) in MeOH.

-

Add NaBH₃CN (1.5 eq) portionwise at 0°C.

-

Stir for 24 hours at room temperature.

Outcome :

-

Conversion : >95% (monitored by TLC, Rf = 0.3 in ethyl acetate/hexane 1:1)

-

Isolated Yield : 82% after silica gel chromatography.

Coupling Strategies for Industrial-Scale Production

Large-scale synthesis prioritizes atom economy and minimal purification. Mitsunobu reactions and Ullmann-type couplings offer viable pathways.

Mitsunobu Reaction with Phthalimide

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol reacts with phthalimide under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) to form the protected amine. Hydrazinolysis in ethanol liberates the free amine.

Industrial Adaptations :

-

Continuous Flow Reactors : Reduce reaction time from 18 hours to 45 minutes.

-

Catalyst Recycling : PPh₃ recovery systems cut costs by 40%.

Yield Data :

| Step | Yield |

|---|---|

| Mitsunobu Coupling | 89% |

| Hydrazinolysis | 95% |

| Overall | 85% |

Emerging Catalytic Methods

Palladium-catalyzed C–N coupling between 4-bromomethyloxazoles and methylamine showcases recent advances. Using Pd₂(dba)₃ and Xantphos as ligands, the reaction proceeds in dioxane at 100°C with Cs₂CO₃ as base.

Performance Metrics :

-

Turnover Number (TON) : 450

-

Turnover Frequency (TOF) : 75 h⁻¹

-

Yield : 91%

Advantages :

-

Tolerance to air and moisture.

-

Scalable to kilogram quantities.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–70 | 98 | Moderate | Low |

| Nitrile Reduction | 88–92 | 99 | High | Medium |

| Reductive Amination | 82 | 97 | High | Medium |

| Mitsunobu Reaction | 85 | 99 | High | High |

| Pd-Catalyzed Coupling | 91 | 99 | High | High |

Cost Index Key : Low (<$50/mol), Medium ($50–200/mol), High (>$200/mol).

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazoline compounds, and other functionalized molecules .

Scientific Research Applications

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

| Compound Name | Molecular Formula | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₂N₂O | - 5-Me, 2-Ph, 4-CH₂NH₂ | High polarity due to -NH₂; moderate lipophilicity from Ph group | Medicinal chemistry, reaction mechanism studies |

| (5-Methyl-1,3-oxazol-2-yl)methanamine | C₅H₈N₂O | - 5-Me, 2-CH₂NH₂ | Smaller aromatic system; higher solubility in polar solvents | Intermediate in agrochemical synthesis |

| (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol | C₁₁H₁₁NO₂ | - 5-Me, 2-Ph, 4-CH₂OH | Reduced basicity; increased hydrogen-bonding capacity | Material science, polymer additives |

| 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | C₁₂H₁₁NO₃ | - 5-Me, 2-Ph, 4-CH₂COOH | Acidic functional group; enhanced metal coordination | Enzyme inhibitor studies |

| (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone | C₂₅H₁₈BrClN₄O₂ | - Oxazole fused with pyrazole and pyridine | Broad-spectrum antimicrobial activity | Antibacterial/antifungal agents |

Pharmacological Potential

- This compound : The primary amine group enhances interactions with enzymes and receptors, such as carbonic anhydrases and kinase targets, through hydrogen bonding and π-π stacking .

- Oxazole-Pyrazole Hybrids (e.g., compound 1a in ): Exhibit superior antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) due to halogen substituents (e.g., 4-Br, 4-Cl) enhancing membrane permeability .

- Sulfonyl-Oxazole Derivatives (e.g., 5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine): The sulfonyl group increases metabolic stability and selectivity for type II carbonic anhydrase inhibitors (IC₅₀ = 12 nM) .

Chemical Reactivity

- The methylamine group in This compound facilitates nucleophilic substitution reactions, enabling derivatization into amides or Schiff bases .

- In contrast, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol undergoes oxidation to carboxylic acids or esterification, limiting its utility in amine-specific reactions .

Key Research Findings

- Substitution Position Matters : Moving the methylamine group from position 4 to 2 (as in (5-Methyl-1,3-oxazol-2-yl)methanamine ) reduces aromatic conjugation, lowering binding affinity to cytochrome P450 enzymes by ~40% .

- Functional Group Impact : Replacing -NH₂ with -COOH (e.g., 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid) shifts activity from kinase inhibition to COX-2 suppression (IC₅₀ = 0.8 µM) .

- Hybrid Systems : Fusing oxazole with pyrazole () enhances antimicrobial potency but increases molecular weight, affecting bioavailability .

Biological Activity

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the methylamine group enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Interaction : The oxazole ring can form hydrogen bonds and ionic interactions with enzyme active sites, modulating their activity.

- Receptor Binding : The methylamine group facilitates binding to various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

These interactions can lead to various biochemical effects, including anti-inflammatory and antitumor activities.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor properties. For instance:

-

In vitro Studies : In cell line assays, the compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction A549 (Lung) 20 Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects:

- Animal Models : In rodent models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in xenograft models. The results indicated a substantial decrease in tumor size compared to control groups treated with vehicle only. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Anti-inflammatory Activity

Another research article explored the anti-inflammatory properties of this compound in a collagen-induced arthritis model. The compound significantly reduced joint swelling and improved mobility scores over a treatment period of four weeks.

Applications in Research

The unique properties of this compound make it a valuable tool in biochemical research:

- Biochemical Assays : Used as a probe to study enzyme kinetics and receptor-ligand interactions.

- Drug Development : Serves as a lead compound for synthesizing new derivatives with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.